molecular formula C10H14N2O B178641 N-Tert-butylnicotinamide CAS No. 15828-08-7

N-Tert-butylnicotinamide

Cat. No.: B178641
CAS No.: 15828-08-7
M. Wt: 178.23 g/mol
InChI Key: UKLIVFNPJKDBAX-UHFFFAOYSA-N
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Description

N-Tert-butylnicotinamide is an organic compound with the molecular formula C10H14N2O. It is a derivative of nicotinamide, where the hydrogen atom on the amide nitrogen is replaced by a tert-butyl group. This modification imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Scientific Research Applications

N-Tert-butylnicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Tert-butylnicotinamide can be synthesized through several methods. One common approach involves the reaction of 3-cyanopyridine with tert-butyl acetate in the presence of a catalyst. Another method utilizes di-tert-butyl dicarbonate and nitriles, catalyzed by copper(II) triflate (Cu(OTf)2), under solvent-free conditions at room temperature . This method is efficient and yields high purity products.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Tert-butylnicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-tert-butylpyridine-3-carboxamide N-oxide, while reduction can produce N-tert-butylpyridine-3-amine.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N-tert-butylnicotinamide: A brominated derivative with similar chemical properties.

    N-tert-Butylpyridine-3-carboxamide: Another derivative with a different functional group.

Uniqueness

N-Tert-butylnicotinamide is unique due to its specific tert-butyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as enhanced stability and reactivity compared to its analogs .

Properties

IUPAC Name

N-tert-butylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-10(2,3)12-9(13)8-5-4-6-11-7-8/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLIVFNPJKDBAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394643
Record name N-TERT-BUTYLNICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15828-08-7
Record name N-TERT-BUTYLNICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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